![molecular formula C11H10F2N2S B2543241 4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 863001-54-1](/img/structure/B2543241.png)

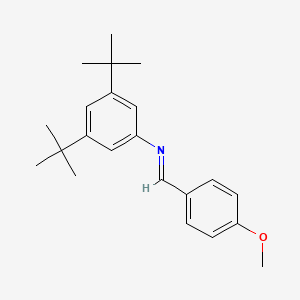

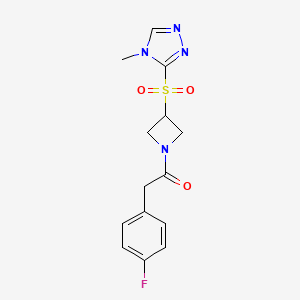

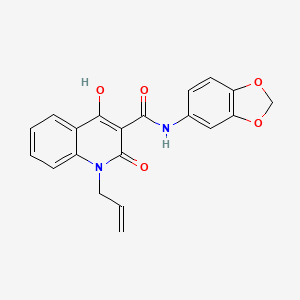

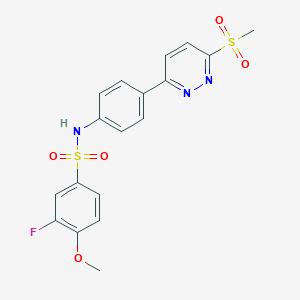

4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole

Descripción general

Descripción

4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a heterocyclic aromatic thiazole derivative that has been synthesized using various methods. In

Aplicaciones Científicas De Investigación

Electrochromic Materials

4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole derivatives have been explored as novel electron acceptors in the design of donor-acceptor-type conjugated polymers for electrochromic applications. These materials exhibit favorable redox activity and stability, showcasing potential in developing neutral green electrochromic polymers with high coloration efficiency and fast switching times, indicating promising applications in smart windows and display technologies (Shouli Ming et al., 2015).

Organic Semiconductors

The compound and its analogs have been utilized in the synthesis of organic semiconductors. Benzo[d][1,2,3]thiadiazole (BT) and its derivatives, including 4,6-difluoro analogs, are significantly electron-deficient heterocycles employed in organic electronics. These materials are integral to the development of high-performance optoelectronic semiconductors, with applications in transistors, solar cells, photodetectors, and thermoelectrics, underscoring their critical role in advancing organic electronics (Zhihua Chen et al., 2016).

Light-Emitting Electrochemical Cells

In the realm of light-emitting electrochemical cells (LECs), complexes based on this compound have shown impressive performance. Specifically, bis-cyclometalated iridium(III) complexes incorporating the molecule as part of their structure have been developed for use as electroluminescent materials. These complexes are efficient red emitters and have been successfully applied in LECs, demonstrating the potential for this compound in the fabrication of high-efficiency, stable red-light-emitting devices (Cathrin D. Ertl et al., 2017).

Antioxidant Activity

Though the main focus here is on material science and electrochemistry, it's worth noting that derivatives of this compound have also been investigated for biological activities, such as antioxidant properties. This indicates a broader scope of research and potential applications in pharmacology and biochemistry, exploring the compound's efficacy in mitigating oxidative stress and related pathologies (M. Salem et al., 2015).

Direcciones Futuras

The future directions for research on 4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole could include further investigations into its synthesis, properties, and potential applications. In particular, its use as a building block in the synthesis of polymers for organic solar cells is a promising area of research .

Mecanismo De Acción

Benzo[d]thiazoles

are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The specific targets and mode of action can vary greatly depending on the specific structure and functional groups present in the benzo[d]thiazole compound .

Pyrrolidines

are a class of organic compounds that contain a five-membered ring with one nitrogen atom . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is often used to efficiently explore the pharmacophore space due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The environmental factors that can influence the action, efficacy, and stability of a compound can include temperature, pH, the presence of other compounds or substances, and the specific biological environment in which the compound is acting .

Propiedades

IUPAC Name |

4,6-difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2S/c12-7-5-8(13)10-9(6-7)16-11(14-10)15-3-1-2-4-15/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMSPRQFIUTZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326778 | |

| Record name | 4,6-difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

863001-54-1 | |

| Record name | 4,6-difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2543159.png)

![2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2543166.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2543169.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)

![Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine](/img/structure/B2543174.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2543175.png)

![3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2543176.png)

![1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2543178.png)